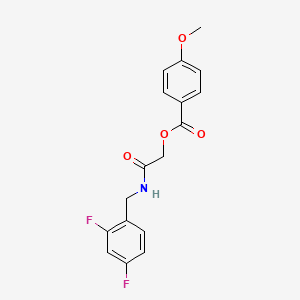

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate is a phenacyl benzoate derivative characterized by a 2,4-difluorobenzylamino group attached to a 2-oxoethyl scaffold and a 4-methoxybenzoate ester. This compound belongs to a class of molecules widely studied for their roles as photo-removable protecting groups in organic synthesis and biochemistry . The fluorine substituents on the benzyl group and the methoxy group on the benzoate moiety confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-23-14-6-3-11(4-7-14)17(22)24-10-16(21)20-9-12-2-5-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNZOYSREKNTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-difluorobenzylamine with ethyl 4-methoxybenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs include:

Key Observations :

- For example, the 4-bromo analog () exhibits a C-Br bond length of 1.90 Å, while fluorine’s smaller size in the target compound may enable tighter molecular packing .

- Methoxy Group: The 4-methoxy group on the benzoate enhances solubility in polar solvents relative to non-substituted analogs, a feature critical for applications in solution-phase synthesis .

Crystallographic and Conformational Differences

Crystallographic data for analogs reveal:

- Bond Lengths and Angles : In 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, the C=O bond length is 1.21 Å, consistent with typical carbonyl groups. The dihedral angle between the bromophenyl and methoxybenzoate rings is 85.2°, indicating near-orthogonal orientation . For the target compound, fluorine’s electronegativity may reduce electron density on the carbonyl, slightly shortening C=O bond lengths.

Computational and Experimental Validation

Structural data for analogs were validated using SHELX software, a standard in small-molecule crystallography . The target compound’s structure would similarly benefit from refinement via SHELXL or related programs to confirm bond parameters and supramolecular interactions.

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure features a difluorobenzyl group, an amino-oxoethyl moiety, and a methoxybenzoate component, which may contribute to its biological activity through various mechanisms.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H15F2N O4 |

| Molecular Weight | 341.26 g/mol |

| CAS Number | 1291859-26-1 |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances hydrophobic interactions, while the amino-oxoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects.

Biological Activity Studies

Several studies have investigated the biological activities associated with compounds similar to or including this compound.

- Antidiabetic Potential : Research has indicated that analogs of the compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, a study found that certain derivatives showed maximal protective activity at concentrations as low as .

- Enzyme Interaction : The compound can serve as a probe for studying enzyme interactions and metabolic pathways due to its structural features that allow it to bind effectively to various biological targets .

- Medicinal Chemistry Applications : The compound is being explored as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, highlighting its versatility in medicinal chemistry .

Case Study 1: β-cell Protection Against ER Stress

In a study examining N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, it was found that modifications significantly influenced their protective effects on β-cells under ER stress conditions. The study reported that specific substitutions led to enhanced activity, suggesting that similar modifications might improve the efficacy of this compound .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds where various substituents were tested for their impact on biological activity. This research indicated that the positioning of functional groups significantly affects the potency and selectivity of compounds against specific targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzylamine | Simpler structure | Limited activity |

| Methyl benzene-1,3-dicarboxylate | Lacks difluorobenzyl and amino groups | Moderate activity |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Similar scaffold | Significant β-cell protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.